molecular formula C10H11BrClNO B2664373 (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 1803592-29-1

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No. B2664373
CAS RN: 1803592-29-1
M. Wt: 276.56
InChI Key: HWZMUEVWSGJURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride” consists of a benzofuran ring with a bromine atom at the 5th position and a methyl group at the 7th position . The benzofuran ring is attached to a methanamine group .

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthesis approach for benzofuran-2-yl-methanamine derivatives, including compounds similar to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride, has been reported. This method utilizes ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. The process involves producing a key intermediate bearing the oxazole-4-carboxylic acid methylester moiety, followed by specific reactions to yield the desired benzofuran-2-yl-methanamines. The synthesis shows good compatibility with electron-donating substituents, although there are limitations with electron-withdrawing substituents. This method presents a straightforward approach for generating a variety of substituted benzofuran-2-yl-methanamine compounds from readily available materials, highlighting its potential for broad applications in chemical research and development (Schlosser et al., 2015).

Potential Biomedical Applications

The synthesis and characterization of benzofuran and indol-2-yl-methanamine derivatives, which are structurally related to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride, have shown potential for biomedical applications. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high affinity for the 5-HT1A receptor, with selectivity over other receptors, and demonstrate promising antidepressant-like activity. The lead compound in this series has shown potent and efficacious antidepressant-like effects, indicating the potential of benzofuran derivatives for developing new therapeutic agents (Sniecikowska et al., 2019).

Anticholinesterase Activity

Further research into benzofuran derivatives has revealed their efficacy as anticholinesterase agents. Novel compounds based on the furobenzofuran and methanobenzodioxepine molecular skeletons have been synthesized and evaluated for their anticholinesterase action. These compounds have proven to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity for one enzyme over the other. This specificity is influenced by the N-substituted groups in the compounds, underscoring the significance of structural features in designing effective anticholinesterase drugs. These findings suggest the therapeutic potential of benzofuran derivatives in treating conditions associated with cholinesterase imbalance, such as Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7;/h2-4H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMUEVWSGJURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride

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